Product packaging for 4-Cyclopropylquinolin-6-amine(Cat. No.:)

4-Cyclopropylquinolin-6-amine

Cat. No.: B13195061
M. Wt: 184.24 g/mol
InChI Key: YWDXFKQNPLONPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyclopropylquinolin-6-amine is a chemical compound based on the quinolinone scaffold, a class of nitrogen-containing heterocyclic compounds known for a broad spectrum of biological activities . Its structure features a quinoline core substituted with a cyclopropyl group at the 4-position and an amino group at the 6-position. Quinolin-4-ones, also called azaflavones, are relatively rare in nature but can be found in some plants and microorganisms . They are attractive precursors for synthesizing biologically important structures due to the potential for functionalization at different positions on the molecule . The cyclopropyl group is a notable structural feature associated with high antibacterial activity in several commercially significant quinolinone-based antibiotics . Furthermore, the 6-amino substitution is a pharmaceutically significant moiety. Research on 6-aminoquinolone derivatives has demonstrated their potential in medicinal chemistry, showing promising in vitro activity against human immunodeficiency virus type 1 (HIV-1) . The presence of the amino group at the C-6 position appears critical for this antiviral effect, as its replacement with other substituents like fluorine has been observed to decrease the activity . This compound is presented for research applications such as investigating structure-activity relationships in quinolinone chemistry, exploring new therapeutic agents, and developing novel synthetic methodologies. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B13195061 4-Cyclopropylquinolin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-cyclopropylquinolin-6-amine

InChI

InChI=1S/C12H12N2/c13-9-3-4-12-11(7-9)10(5-6-14-12)8-1-2-8/h3-8H,1-2,13H2

InChI Key

YWDXFKQNPLONPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C=C(C=CC3=NC=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropylquinolin 6 Amine and Its Analogs

Classical and Established Synthetic Routes to the Quinoline (B57606) Core

The foundational quinoline structure can be assembled through several well-established reactions, each offering unique advantages in terms of substituent placement and functional group tolerance.

Strategies involving Ring Formation (e.g., Skraup Synthesis variations for quinoline scaffolds)

The Skraup synthesis is a classic method for producing quinolines by reacting a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.org In this reaction, the glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline (B41778). pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com Variations of the Skraup synthesis allow for the preparation of substituted quinolines by using substituted anilines or modified acroleins. organicreactions.orgresearchgate.net For instance, using a substituted aniline where the amino group is ortho to an existing substituent will result in a quinoline with that substituent on the benzene (B151609) ring. organicreactions.org

Another significant ring-forming strategy is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.comorganic-chemistry.org This reaction is catalyzed by either acid or base and is particularly useful for synthesizing 2-substituted quinoline derivatives. pharmaguideline.comorganic-chemistry.org A notable example is the use of p-toluenesulfonic acid to catalyze the reaction between an o-aminoaryl aldehyde or ketone to produce polysubstituted quinolines. iipseries.org

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines with 1,3-dicarbonyl compounds. pharmaguideline.comiipseries.org The Doebner-von Miller reaction, an extension of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds to react with anilines, leading to substituted quinolines. iipseries.org The Pfitzinger reaction offers a pathway to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in a basic medium. pharmaguideline.com

Reaction NameReactantsKey Features
Skraup Synthesis Primary aromatic amine, glycerol, sulfuric acid, oxidizing agentForms the basic quinoline scaffold. organicreactions.orgpharmaguideline.com
Friedländer Synthesis o-aminoaryl aldehyde/ketone, compound with α-methylene groupGood for 2-substituted quinolines. pharmaguideline.comorganic-chemistry.org
Combes Synthesis Aniline, 1,3-dicarbonyl compoundYields 2,4-disubstituted quinolines. pharmaguideline.comiipseries.org
Doebner-von Miller Reaction Aniline, α,β-unsaturated carbonyl compoundA variation of the Skraup synthesis. iipseries.org
Pfitzinger Reaction Isatin, carbonyl compoundProduces quinoline-4-carboxylic acids. pharmaguideline.com

Nucleophilic Aromatic Substitution (SNAr) Approaches to Quinolines

Nucleophilic aromatic substitution (SNAr) provides a powerful method for the synthesis and modification of quinoline derivatives, particularly for introducing substituents onto an existing quinoline ring. researchgate.net This approach is especially effective when the quinoline ring is activated by electron-withdrawing groups. For instance, the fluorine atom in perfluorophenyl-substituted quinolines is readily displaced by nucleophiles like phenols, amines, and thiols under basic conditions. mdpi.comresearchgate.net This reactivity allows for the attachment of various functional moieties to the quinoline core. mdpi.com

A notable application of SNAr is in the synthesis of azuleno[2,1-b]quinolines, where a chlorine substituent on the quinoline ring can be substituted by various amines to generate 4-aminoquinoline (B48711) derivatives. semanticscholar.org The efficiency of the SNAr reaction makes it a valuable tool for creating libraries of quinoline compounds for biological screening.

Cyclocondensation and Annulation Reactions in Quinoline Synthesis

Modern synthetic chemistry has seen a rise in cyclocondensation and annulation reactions for quinoline synthesis, often employing transition-metal-free conditions. One such method involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. nih.govfrontiersin.org This reaction proceeds with a broad functional group tolerance, yielding 3-substituted or 3,4-disubstituted quinolines. nih.govfrontiersin.org The process involves the cleavage of a C(sp³)–O bond and the formation of C=N and C=C bonds during the oxidative cyclization. nih.govfrontiersin.org

Annulation reactions, particularly [4+2] cycloadditions, are also prominent. For example, 2-azidobenzaldehyde (B97285) can undergo a [4+2] annulation to form a variety of quinoline derivatives. mdpi.com Another approach is the oxidative annulation of anilines with aryl ketones and dimethyl sulfoxide (B87167) (DMSO), which acts as a methine source, to produce 4-aryl quinolines. rsc.org The Friedländer annulation, a classic method, can be performed under mild conditions using ceric ammonium (B1175870) nitrate (B79036) as a catalyst to generate a diverse range of quinolines. nih.gov Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines presents a modern route to quinolines without the need for acids or bases. rsc.org

Reaction TypeKey ReactantsCatalyst/ConditionsProduct Type
Oxidative CyclocondensationN,N-dimethyl enaminones, o-aminobenzyl alcoholsTransition-metal-free, TsOH, K₂S₂O₈ nih.govfrontiersin.org3- or 3,4-disubstituted quinolines
[4+2] Annulation2-azidobenzaldehydeVariousFused and spiro-quinolines
Oxidative AnnulationAnilines, aryl ketones, DMSOFeCl₃, K₂S₂O₈ rsc.org4-aryl quinolines
Friedländer Annulationo-aminoaryl aldehydes/ketones, α-methylene carbonylsCeric ammonium nitrate nih.govDiverse quinolines
Palladium-Catalyzed Oxidative CyclizationAryl allyl alcohols, anilinesPalladium catalyst rsc.orgSubstituted quinolines

Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a key feature of many biologically active molecules, including several quinolone antibiotics. wikipedia.org Its introduction onto the quinoline scaffold can be achieved through various synthetic strategies.

Cyclopropanation Strategies on Quinoline Precursors

Cyclopropanation of a pre-existing quinoline or a precursor is a direct method for installing the cyclopropyl group. This can be achieved through the reaction of an alkene-containing quinoline precursor with a carbene or carbenoid. Gold-catalyzed cyclopropanation reactions have emerged as a powerful tool, utilizing various carbenoid precursors like diazo compounds. rsc.org Another approach involves a rhodium-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, which can lead to the formation of a quinoline structure. researchgate.net

More recently, energy transfer-mediated cascade dearomatization [2+2] cycloaddition between quinoline derivatives and alkenes has been reported to selectively yield cyclopropanes. researchgate.net This method demonstrates excellent tolerance for various functionalized alkenes. researchgate.net

Palladium-Catalyzed Coupling Reactions for Cyclopropyl Incorporation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for introducing a cyclopropyl group onto a quinoline ring. This reaction typically involves the coupling of a halo-quinoline with a cyclopropylboronic acid or its derivatives in the presence of a palladium catalyst and a base. hzdr.denih.gov For instance, the synthesis of ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyano-8-cyclopropylquinoline-3-carboxylate was achieved by reacting the corresponding 8-bromoquinoline (B100496) with cyclopropylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst and cesium carbonate as the base. nih.gov

The Suzuki-Miyaura reaction is advantageous due to its mild reaction conditions and broad functional group tolerance. nih.gov Potassium cyclopropyltrifluoroborate (B8364958) has also been successfully used as a coupling partner with aryl and heteroaryl chlorides, including 2-chloroquinoline, providing a stable and efficient alternative to cyclopropylboronic acid. nih.govorganic-chemistry.org Furthermore, palladium-catalyzed cross-coupling of unprotected ortho-bromoanilines with cyclopropanols offers a one-step synthesis of quinolines, where the cyclopropanol (B106826) ring opens to form part of the final quinoline structure. organic-chemistry.org

Coupling ReactionReactantsCatalyst SystemKey Features
Suzuki-Miyaura Coupling Halo-quinoline, Cyclopropylboronic acid/esterPd(PPh₃)₄, Cs₂CO₃ hzdr.denih.govMild conditions, good functional group tolerance.
Suzuki-Miyaura Coupling Chloro-quinoline, Potassium cyclopropyltrifluoroboratePd(OAc)₂, XPhos/n-BuPAd₂ nih.govorganic-chemistry.orgStable boronate source, couples with less reactive chlorides.
Palladium-Catalyzed Cross-Coupling o-Bromoaniline, CyclopropanolPd(OAc)₂, dppb, K₂CO₃ organic-chemistry.orgOne-pot synthesis via ring-opening of cyclopropanol.

Stereoselective Installation of Cyclopropyl Groups in Quinoline Scaffolds

The introduction of a cyclopropyl group onto the quinoline framework, particularly in a stereoselective manner, is a key challenge in the synthesis of compounds like 4-cyclopropylquinolin-6-amine. Various methodologies have been developed to achieve this transformation, often leveraging transition-metal catalysis and dearomatization strategies.

One notable approach involves the palladium-catalyzed asymmetric synthesis of cyclopropane-fused tetrahydroquinolines. thieme-connect.com This method utilizes a C-H insertion reaction starting from achiral precursors, achieving high yields and excellent stereoselectivity through the use of optimized ligands like TADDOL-derived phosphoramidites. thieme-connect.com For instance, the reaction of a substituted N-triflyl aniline with a vinylcyclopropane (B126155) in the presence of a palladium catalyst and a chiral ligand can yield cyclopropane-fused tetrahydroquinolines with high enantiomeric excess (er). thieme-connect.com A gram-scale synthesis has been demonstrated, highlighting the practical utility of this method. thieme-connect.com

Another strategy employs the divergent cyclopropanation of quinoline derivatives through tandem functionalization. researchgate.net This can involve the stereoselective tin(IV) chloride-promoted [2+1] cycloaddition of a 1-seleno-2-silylethene with a 2-phosphonoacrylate to generate highly functionalized cyclopropanephosphonate esters. researchgate.net Furthermore, cascade reactions of quinolinium 1,4-zwitterions with trimethylsulfoxonium (B8643921) iodide, facilitated by a base like sodium hydride, can produce cyclopropane-fused pyrazino[1,2-a]quinolines with good yields and high diastereocontrol. researchgate.net

The use of biocatalysis has also emerged as a powerful tool for stereoselective cyclopropanation. Engineered myoglobin (B1173299) enzymes can catalyze the cyclopropanation of olefins with ethyl α-diazopyruvate to produce pyruvate-containing cyclopropanes with excellent diastereo- and enantioselectivity. utdallas.edu These enzymatic methods offer a green and efficient alternative to traditional metal-catalyzed reactions. utdallas.edu

Suzuki coupling reactions have been utilized to introduce cyclopropyl groups at various positions of the quinoline ring. For example, the coupling of a halogenated quinoline derivative with cyclopropylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate, is an effective method. hzdr.denih.gov This approach has been successfully applied in the synthesis of various substituted quinolines, including those with cyclopropyl moieties at the C-8 position. hzdr.denih.gov

Table 1: Examples of Stereoselective Cyclopropanation on Quinoline Scaffolds
Starting MaterialReagents and ConditionsProductYieldStereoselectivity (er/dr)Reference
N-Tosyl-2-(2-methylallyl)anilinePd(OAc)₂, (S)-SITCP, Cs₂CO₃, Toluene, 110 °C1-Tosyl-3',3'-dimethyl-1',2'-dihydrospiro[cyclopropane-1,3'-quinoline]95%96:4 er thieme-connect.com
N-Triflyl-2-(2-phenylethenyl)anilinePd(dba)₂, TADDOL-PNMe₂, Cs₂CO₃, Toluene, 80 °CCyclopropane-fused tetrahydroquinoline89%97:3 er thieme-connect.com
Quinolinium 1,4-zwitterionTrimethylsulfoxonium iodide, NaH, DMFCyclopropane-fused pyrazino[1,2-a]quinolineGoodHigh dr researchgate.net
StyreneEthyl α-diazopyruvate, Engineered Myoglobin(1R,2R)-Ethyl 2-phenylcyclopropane-1-carboxylate95%>99% ee, >99:1 dr utdallas.edu
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyano-8-bromoquinoline-3-carboxylateCyclopropylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, Toluene, refluxEthyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyano-8-cyclopropylquinoline-3-carboxylate77%N/A nih.gov

Strategies for Introducing and Modifying the Amine Functionality at C-6

The introduction of an amine group at the C-6 position of the quinoline ring is a critical step in the synthesis of this compound. Several strategies are available, including the reduction of nitro precursors, direct amination techniques, and derivatization of the existing amine group.

Reduction of Nitro Precursors to Amines

A common and reliable method for introducing a 6-amino group is through the reduction of a corresponding 6-nitroquinoline (B147349) precursor. ontosight.ai This two-step approach involves the initial synthesis of the 6-nitroquinoline, often via a Skraup synthesis using 4-nitroaniline, followed by reduction of the nitro group. jyoungpharm.org

Various reducing agents can be employed for this transformation. thieme-connect.com Classical methods often utilize metal catalysts such as iron in the presence of an acid, or stannous chloride. mdpi.com These methods are generally efficient and tolerate a range of functional groups. mdpi.com For instance, nitroquinolines can be readily reduced to the corresponding aminoquinolines in mild conditions with stannous chloride, providing good yields. mdpi.com

More recently, enzymatic methods have been explored for the reduction of nitroquinolines. The enzyme system xanthine/xanthine oxidase has been shown to convert 6-nitroquinoline to 6-aminoquinoline (B144246), particularly under hypoxic conditions. acs.orgnih.gov This bioreductive metabolism proceeds through a 6-hydroxylaminoquinoline intermediate. acs.orgnih.gov

Table 2: Reduction of 6-Nitroquinoline to 6-Aminoquinoline
Starting MaterialReagents and ConditionsProductYieldReference
6-NitroquinolineFe/HCl6-AminoquinolineHigh jyoungpharm.org
Various nitroquinolinesSnCl₂Corresponding aminoquinolinesUp to 86% mdpi.com
6-NitroquinolineXanthine/xanthine oxidase (hypoxic)6-Aminoquinoline- acs.orgnih.gov

Direct Amination Techniques (e.g., Reductive Amination, C-H Amination)

Direct amination techniques offer a more atom-economical approach to installing the amine functionality, avoiding the need for pre-functionalized substrates like nitroquinolines. These methods include reductive amination and direct C-H amination.

Reductive amination can be used to introduce amino groups onto the quinoline scaffold. For example, quinoline N-oxides can undergo reductive amination with aminopyridines in the presence of tosyl chloride to yield pyridyl(quinolyl)amines. researchgate.net

Direct C-H amination is a powerful strategy that involves the direct conversion of a C-H bond to a C-N bond. Transition-metal catalysis is often employed to facilitate this transformation. For instance, copper-catalyzed C-H amination of quinolines has been developed. colab.wsresearchgate.net A copper-catalyzed dehydrogenative C-N coupling of quinoline N-oxides with aliphatic secondary amines provides a practical pathway to 2-aminoquinolines under mild, ligand-free conditions. nih.govacs.orgfigshare.com While much of the research has focused on the C-2 and C-5 positions, the development of methods for C-6 selective amination is an ongoing area of research. rsc.orgresearchgate.net Nickel/silver co-catalyzed C-H amination at the C-5 position of 8-aminoquinolines with azodicarboxylates has been reported, proceeding efficiently at room temperature without an external oxidant. rsc.org

Derivatization of the 6-Amine Position in Quinoline Frameworks

Once the 6-aminoquinoline scaffold is in hand, the amine group can be further modified to generate a diverse range of analogs. A common derivatization reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form stable, fluorescent urea (B33335) derivatives. waters.comnih.govscispace.comresearchgate.net This reagent is widely used in analytical chemistry for the sensitive detection of amino acids and other primary and secondary amines. nih.govnih.gov

The 6-amino group can also be condensed with various aldehydes to form Schiff bases, which can then be reduced, for example with sodium borohydride, to yield N-substituted 6-aminoquinoline derivatives. jyoungpharm.org This approach has been used to synthesize a variety of 6-aminoquinoline derivatives with potential biological activities. jyoungpharm.org

Advanced and Sustainable Synthetic Protocols for this compound Scaffolds

The development of advanced and sustainable synthetic methods for quinoline derivatives is a major focus in modern organic chemistry. These protocols often involve the use of transition-metal catalysis, microwave-assisted synthesis, and green reaction conditions. numberanalytics.comnih.govnumberanalytics.com

Transition-Metal-Catalyzed Synthesis of Quinoline Amines

Transition-metal catalysis plays a pivotal role in the synthesis of quinoline amines, enabling efficient and selective bond formations. researchgate.netnih.govfrontiersin.org Catalysts based on palladium, copper, rhodium, and cobalt have been extensively used. numberanalytics.comresearchgate.netmdpi.comrsc.org

Copper-catalyzed reactions are particularly prevalent for the synthesis of aminoquinolines. rsc.org For example, copper-catalyzed tandem Knoevenagel condensation, amination, and cyclization reactions have been developed for the regioselective synthesis of 2-aminoquinolines. rsc.org As mentioned previously, copper is also instrumental in direct C-H amination reactions of quinoline N-oxides. nih.govacs.orgfigshare.comrsc.org

Palladium catalysts are widely used in cross-coupling reactions to construct the quinoline core or to introduce substituents. numberanalytics.com For instance, the Suzuki-Miyaura coupling of an appropriately substituted aniline derivative with a boronic acid can be a key step in the synthesis of functionalized quinolines. numberanalytics.com

Cobalt-catalyzed C-H activation has also been employed for the synthesis of substituted quinolines. mdpi.comrsc.org Rhodium catalysts can facilitate the ortho-C-H bond activation of aromatic amines for subsequent annulation to form the quinoline ring system. mdpi.com

Table 3: Transition-Metal-Catalyzed Synthesis of Quinoline Amines
Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Tandem Condensation/Amination/CyclizationCoppero-Bromobenzaldehyde, Active methylene (B1212753) nitriles2-Aminoquinolines rsc.org
C-H AminationCopperQuinoline N-oxide, Aliphatic secondary amines2-Aminoquinolines nih.govacs.orgfigshare.com
C-H AminationNickel/Silver8-Aminoquinoline, AzodicarboxylateC5-aminated 8-aminoquinoline rsc.org
Cross-CouplingPalladiumHalogenated quinoline, AmineAminoquinoline numberanalytics.com
C-H Activation/AnnulationRhodiumAromatic amine, AlkyneSubstituted quinoline mdpi.com
C-H Activation/AnnulationCobaltAryl amine, Ketone, ParaformaldehydeSubstituted quinoline rsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over traditional heating methods. wiley-vch.de By utilizing microwave energy, chemical reactions can be heated rapidly and uniformly, as the energy couples directly with the molecules in the reaction mixture. rsc.org This method of volumetric heating dramatically reduces reaction times, often from hours or days to mere minutes, while also increasing product yields and improving purity by minimizing the formation of unwanted side products. wiley-vch.denih.gov The efficiency of MAOS has made it an invaluable tool in drug discovery and development for accelerating the synthesis of compound libraries. wiley-vch.deijnrd.org

The application of MAOS to the synthesis of quinoline derivatives has been particularly successful. For instance, multicomponent reactions, which combine several reactants in a single operation, can be performed with high efficiency under microwave irradiation. A one-pot synthesis of bioactive quinoline scaffolds using 5,5-dimethylcyclohexane-1,3-dione, acetanilide, and various substituted benzaldehydes was achieved in just five minutes at 120°C, demonstrating the power of this approach for rapid and clean chemical transformations. ijsat.org Similarly, the synthesis of 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives was accomplished in high yields (89-95%) within 4-7 minutes without a catalyst, highlighting the environmentally friendly nature of the protocol. arkat-usa.org

Numerous classical named reactions for quinoline synthesis have been adapted for microwave conditions. The Friedländer synthesis, a condensation reaction to form quinolines, has been optimized using microwave irradiation, often in solvent-free ("neat") conditions or with green solvents like water. rsc.orgresearchgate.net Research has shown that MAOS not only accelerates these reactions but can also lead to higher yields compared to conventional heating. nih.govderpharmachemica.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoline Derivatives
Reaction TypeMethodReaction TimeYield (%)Reference
Skraup synthesis of 7-amino-8-methylquinolineConventional Heating4 h30% nih.gov
Skraup synthesis of 7-amino-8-methylquinolineMicrowave (MAOS)15 min29% nih.gov
Synthesis of 4-methyl-2-phenylquinolineConventional Heating96-98% longer timeLower yields derpharmachemica.com
Synthesis of 4-methyl-2-phenylquinolineMicrowave (MAOS)Reduced time10-50% increase derpharmachemica.com
Synthesis of 2-quinolinone-fused γ-lactonesConventional Heating4 hNot specified rsc.org
Synthesis of 2-quinolinone-fused γ-lactonesMicrowave (MAOS)10 s33-45% rsc.org

Electrochemical Synthesis of Quinoline Amines

Electrochemical synthesis represents a powerful and green approach for constructing complex organic molecules, including quinoline amines. researchgate.netrsc.org This method utilizes electricity to drive chemical reactions, generating reactive intermediates in situ under mild conditions, often at room temperature and atmospheric pressure. researchgate.net By avoiding the need for stoichiometric chemical oxidants or reductants, electrosynthesis minimizes waste and enhances safety, aligning with the principles of green chemistry. rsc.orgnih.gov

A key advantage of this technique is its ability to achieve unique chemical transformations. Paired electrolysis, for example, allows for simultaneous oxidation at the anode and reduction at the cathode in a single reactor, maximizing efficiency. nih.gov This strategy has been successfully applied to the synthesis of highly functionalized quinoline-substituted biomolecules through a cascade annulation process. nih.gov Another innovative approach is the electrochemical cross-dehydrogenative coupling between N-aryl glycinates and methylenecyclopropanes, which yields quinoline-2-carboxylates under transition-metal- and oxidant-free conditions. acs.org

The synthesis of amino-heterocycles is well-suited to electrochemical methods. For instance, 4-amino-6-arylpyrimidines have been prepared through an electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. nih.gov This process uses a sacrificial iron anode and a nickel catalyst to achieve moderate to high yields under mild conditions. nih.gov Such strategies can be conceptually extended to the synthesis of aminoquinolines. The electrochemical synthesis of 3-aminoquinoxalinones via a dehydrogenative cross-coupling reaction further demonstrates the potential for forming C-N bonds electrochemically. nih.gov These methods highlight the unique capabilities of electrochemistry to construct complex heterocyclic systems like this compound with high precision and sustainability. nih.govacs.org

Table 2: Examples of Electrochemical Synthesis for Quinolines and Related Amines
Reaction TypeStarting MaterialsKey ConditionsProduct TypeReference
Paired Electrolysis Cascade AnnulationIsatin derivatives, alkynes, biomoleculesPaired electrolysis, catalytic KIQuinoline-substituted bioconjugates nih.gov
Radical Annulation–Polar AdditionN-aryl glycinates, methylenecyclopropanesTransition-metal- and oxidant-free electrolysisFunctionalized quinoline-2-carboxylates acs.org
Reductive Cross-Coupling4-Amino-6-chloropyrimidines, aryl halidesSacrificial iron anode, Ni(II) catalyst4-Amino-6-arylpyrimidines nih.gov
Oxidative [4+2] AnnulationTertiary anilines, alkenesMetal- and external oxidant-free electrolysisTetrahydroquinolines nih.gov

Green Chemistry Approaches in this compound Synthesis

The synthesis of pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. mdpi.comsemanticscholar.org For a molecule like this compound, these principles can be applied by re-evaluating traditional synthetic routes, such as the Skraup or Friedländer syntheses, which often require harsh conditions and toxic reagents. researchgate.netijpsjournal.com

Green chemistry offers a variety of strategies to make quinoline synthesis more sustainable. semanticscholar.org Key approaches include:

Use of Green Catalysts: Replacing traditional acid catalysts with more environmentally benign alternatives like formic acid or reusable nanocatalysts can significantly improve the environmental profile of a reaction. ijpsjournal.comacs.org Nanocatalysts, in particular, offer high efficiency and can often be recovered and reused, reducing waste and cost. acs.org

Alternative Energy Sources: As discussed previously, microwave irradiation (MAOS) is a cornerstone of green synthesis, drastically cutting reaction times and energy usage. nih.govnih.gov Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions. semanticscholar.org

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a major focus. semanticscholar.orgijpsjournal.com In some cases, reactions can be run under solvent-free conditions, which is an ideal scenario from an environmental standpoint. mdpi.comnih.gov

Table 3: Green Chemistry Strategies for Quinoline Synthesis
Green StrategyDescriptionExample ApplicationReference
Green CatalystsUse of recyclable, non-toxic, or highly efficient catalysts.Fe3O4-based nanocatalyst for regioselective synthesis of quinolines. rsc.org
Alternative SolventsReplacing hazardous organic solvents with water, ethanol, or running reactions neat.Microwave-assisted synthesis of dihydropyridopyrimidine in glycol (a green solvent). arkat-usa.org
Alternative EnergyEmploying microwave (MAOS) or ultrasonic irradiation to reduce reaction times and energy input.Microwave-assisted Friedländer synthesis of quinolines under neat conditions. rsc.org
One-Pot SynthesisCombining multiple synthetic steps into a single operation to reduce waste and improve efficiency.One-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines containing a quinoline pharmacophore. rsc.org
Atom EconomyDesigning reactions to maximize the incorporation of reactant atoms into the final product.Photocatalytic synthesis of quinolin-2(1H)-ones from quinoline-N-oxides, a highly atom-economical method. rsc.org

Protecting Group Strategies in Complex Quinoline Synthesis

The synthesis of complex, highly substituted molecules like this compound often requires the use of protecting groups. numberanalytics.comresearchgate.net These are chemical moieties temporarily attached to a reactive functional group, such as an amine, to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. jocpr.com The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease with which it can be removed (deprotected) without affecting the rest of the molecule. jocpr.com

For the synthesis of aminoquinolines, managing the reactive amino group is a primary concern. Common protecting groups for amines include:

Carbamates: Such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable to many conditions but is easily removed with acid, while the Cbz group is typically cleaved by catalytic hydrogenation. numberanalytics.com

Fmoc Group: Fluorenylmethyloxycarbonyl (Fmoc) is another important carbamate-type protecting group, notable for its removal under mild basic conditions, often with piperidine (B6355638). numberanalytics.com

A key concept in complex synthesis is orthogonal protection , which involves using multiple, different classes of protecting groups in one molecule. numberanalytics.com This allows for the selective removal of one protecting group while others remain intact, enabling precise, stepwise modifications of a multifunctional compound. numberanalytics.comnumberanalytics.com For example, a molecule could be protected with an acid-labile Boc group on one amine and a base-labile Fmoc group on another, allowing each to be addressed independently.

Recent research has focused on developing more practical and efficient protecting group strategies for aminoquinoline synthesis. One such approach involves the use of carbamate reagents that serve as easily installable and deprotectable amidating groups. ibs.re.kr In a rhodium-catalyzed reaction, a carbamate can be installed on the quinoline core, and later, the protecting group can be cleanly removed under mild palladium-catalyzed transfer hydrogenation conditions. ibs.re.kr This method is scalable and avoids the harsh conditions associated with traditional nitration-reduction sequences for introducing an amino group. ibs.re.kr In some cases, synthetic routes can be designed to avoid protection/deprotection steps altogether through site-selective functionalization of unprotected aminoquinolines. rsc.org

Table 4: Common Protecting Groups for Amines in Complex Synthesis
Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsReference
tert-ButoxycarbonylBocBoc2O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl) numberanalytics.comnumberanalytics.com
BenzyloxycarbonylCbz or ZBenzyl chloroformate, baseCatalytic hydrogenation (e.g., H2, Pd/C) numberanalytics.com
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., 20% piperidine in DMF) numberanalytics.com
AcetylAcAcetic anhydride (B1165640) or acetyl chloride, baseAcid or base hydrolysis numberanalytics.com

Reactivity and Chemical Transformations of 4 Cyclopropylquinolin 6 Amine

Oxidation Reactions of the Quinoline (B57606) Core and Amine Functionality

The quinoline scaffold, particularly when substituted with an activating amino group, is susceptible to oxidative reactions. While the quinoline ring itself shows high resistance to oxidation, the presence of the amino group can facilitate oxidation under certain conditions. For the quinoline core, strong oxidizing agents like alkaline potassium permanganate (B83412) can lead to the cleavage of the benzene (B151609) ring, leaving the pyridine (B92270) ring intact to form pyridine-2,3-dicarboxylic acid. slideshare.netpharmaguideline.com Furthermore, treatment with hydrogen peroxide or organic peracids can lead to the formation of quinoline-N-oxides. slideshare.net

The primary amine at the C-6 position is also a site for oxidation. Chemical oxidation can lead to the formation of various products, including the potential for oxidative polymerization, where phenazine-like units are formed. This indicates that the amine functionality significantly influences the molecule's susceptibility to oxidation.

Reduction Pathways of 4-Cyclopropylquinolin-6-amine Derivatives

The quinoline ring system can undergo reduction, typically affecting the pyridine ring more readily than the benzene portion. Catalytic hydrogenation is a common method to reduce quinolines to their 1,2,3,4-tetrahydroquinoline (B108954) derivatives. slideshare.netpharmaguideline.comnih.gov This transformation is often accomplished using catalysts such as palladium on carbon (Pd/C) or with reagents like tin and hydrochloric acid. slideshare.net

The reaction conditions can be tuned to achieve different outcomes. For instance, selective reduction of the pyridine ring is common, but under specific acidic conditions, it is possible to selectively reduce the benzene ring. pharmaguideline.com Reagents like lithium aluminum hydride can selectively reduce the 1,2-bond, though the resulting 1,2-dihydroquinolines are often unstable. slideshare.net Recent advancements have also demonstrated the use of non-noble metal catalysts, such as manganese, for the hydrogenation of quinolines at room temperature. catalysis.de Photochemical methods using triethylsilane and an acid have also been developed for the semi-reduction of quinolines. nih.gov

For a derivative like this compound, catalytic hydrogenation would be expected to yield 4-Cyclopropyl-1,2,3,4-tetrahydroquinolin-6-amine, saturating the pyridine portion of the bicyclic system.

Substitution and Derivatization Reactions at Key Positions

The presence of the activating amine and cyclopropyl (B3062369) groups makes the this compound scaffold amenable to various substitution and derivatization reactions, which are crucial for modifying its properties.

Electrophilic aromatic substitution typically occurs on the more electron-rich benzene ring of the quinoline system, with positions 5 and 8 being the most favored sites for attack. slideshare.net The amine group at the C-6 position is a powerful activating group and is ortho, para-directing. Therefore, it strongly directs incoming electrophiles to the C-5 and C-7 positions. The cyclopropyl group at C-4 is also an activating group. The directing effects of these substituents must be considered in concert. The strongest activating group, the amine at C-6, will likely dominate, making positions 5 and 7 the most probable sites for electrophilic attack.

Reaction TypeTypical ReagentsPredicted Major Product(s)Rationale
HalogenationBr2/FeBr3 or Cl2/FeCl35-Bromo/Chloro and 7-Bromo/Chloro derivativesThe -NH2 group is a strong o,p-director, activating positions 5 and 7.
NitrationHNO3/H2SO45-Nitro and 7-Nitro derivativesStrong activation by the amine group directs the nitro group to the ortho and para positions.
SulfonationSO3/H2SO45-Sulfonic acid and 7-Sulfonic acid derivativesThe sulfonic acid group is directed to the positions activated by the amine substituent.

The primary amine at the C-6 position contains a lone pair of electrons on the nitrogen atom, making it an excellent nucleophile. nih.gov This allows for a wide range of derivatization reactions at this site. It can react with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Key nucleophilic reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., bromoethane) in the presence of a base can lead to the formation of secondary and tertiary amines. nih.gov

N-Acylation: Treatment with acyl chlorides or acid anhydrides results in a vigorous reaction to form stable N-acyl derivatives (amides). This is often used as a protecting group strategy for the amine.

Reaction with Carbonyls: Condensation with aldehydes and ketones can form Schiff bases (imines), which can be further reduced to secondary amines.

Reaction TypeElectrophileProduct ClassSignificance
N-AlkylationAlkyl Halides (R-X)Secondary/Tertiary AminesIntroduces alkyl chains.
N-AcylationAcyl Chlorides (RCOCl)AmidesForms stable amide bonds, often used for protection or modification.
SulfonylationSulfonyl Chlorides (RSO2Cl)SulfonamidesCreates sulfonamide linkages.

The amine functionality at the C-6 position serves as a versatile handle for the construction of additional fused ring systems onto the quinoline core. Such reactions are pivotal in creating complex, polycyclic heterocyclic structures. These cyclization strategies often involve reacting the aminoquinoline with bifunctional reagents.

For example, a Skraup or Doebner-von Miller reaction, which are classic methods for quinoline synthesis, could potentially be adapted. More contemporary methods involve transition metal-catalyzed cyclizations. The reaction of the amine with α,β-unsaturated carbonyl compounds could lead to a Michael addition followed by an intramolecular cyclization to form a fused six-membered ring. Similarly, reaction with 1,3-dicarbonyl compounds can be used to construct fused pyridinone rings. These strategies are part of a broader effort to synthesize fused tetracyclic quinoline derivatives, which are of significant interest in medicinal chemistry.

Mechanistic Investigations of Reactions Involving 4 Cyclopropylquinolin 6 Amine

Elucidation of Reaction Mechanisms in Quinoline (B57606) Synthesis

The formation of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its construction, including the Skraup, Friedländer, and Combes syntheses. nih.gov Modern methods often employ transition-metal catalysis to achieve higher efficiency and functional group tolerance. mdpi.comresearchgate.net Mechanistic elucidation of these complex transformations, particularly for substituted quinolines, reveals the intricate pathways leading to the final product.

One-pot approaches have been developed that combine multiple reaction steps, such as a Michael addition-cyclization condensation sequence followed by a desulfurative cyclization to form the quinoline ring from precursors like o-aminothiophenols and 1,3-ynones. rsc.org Other advanced strategies involve rhodium-catalyzed C–H activation and annulation of naphthylamides with alkenes to build spiro-fused quinoline systems. rsc.org

The pathways of complex organic reactions are often dictated by the formation of transient intermediates that are not isolated but are essential for the reaction to proceed. In the synthesis of quinoline derivatives, radical cations and spiro compounds have been identified as key reactive intermediates.

Radical Cations: These species are formed through single-electron transfer (SET) from an electron-rich molecule. researchgate.net In the context of quinoline synthesis, radical cations can initiate powerful cycloaddition or cyclization cascades. For instance, the oxidation of an electron-rich alkene or arene can generate a radical cation that acts as a highly reactive electrophile. icm.edu.pl Some catalytic systems use a radical cation salt, such as tris(4-bromophenyl)aminium hexachloroantimonate (TBPA+•), which, in the presence of oxygen, forms a peroxyl radical cation. organic-chemistry.org This intermediate can abstract a hydrogen atom, initiating a domino C-H functionalization process that culminates in the formation of the quinoline ring. organic-chemistry.org Such radical cation-induced [4+2] cycloadditions provide a pathway to construct six-membered rings under conditions where traditional thermal reactions might fail. researchgate.net

Spiro Compounds: Spirocyclic structures, which feature two rings connected by a single common atom, can serve as crucial intermediates in the construction of complex heterocyclic systems. ontosight.ai In certain multi-component reactions that form quinoline-related structures, the initial steps involve the formation of a spiro intermediate that subsequently rearranges or undergoes further reactions. For example, the rhodium-catalyzed annulation of 1-naphthylamides with maleimides proceeds through a proposed mechanism where a spirocyclic intermediate is formed before the final dehydration step yields the benzo[d,e]quinoline-spiro-succinimide product. rsc.org Similarly, three-component reactions can yield spiro[indoline-3,1'-quinolizines], which are stable enough to be isolated but can also act as dienophiles in subsequent Diels-Alder reactions to build even more complex polycyclic frameworks. nih.gov

Understanding the geometry and energy of transition states (TS) is fundamental to explaining the rate, selectivity, and outcome of a catalytic reaction. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing these fleeting structures. nih.gov

Table 1: Examples of Transition State Analysis in Catalytic Reactions Relevant to Quinoline Synthesis

Catalytic TransformationMethod of AnalysisKey Mechanistic InsightReference
Asymmetric Conjugate AdditionDFT CalculationsAnalysis of C-N bond-forming transition states revealed that slightly stronger dual H-bonding interactions in one TS stabilized it over the other, explaining the observed enantioselectivity. nih.gov
Organocatalytic C-N Bond ActivationDFT and NCI AnalysisThe number and strength of hydrogen-bond and C-H···π interactions in competing transition states determined the stereochemical outcome. nih.gov
General Heterogeneous CatalysisModified Energy Span Analysis (MESA)Identifies the TOF-determining intermediate (TDI) and TOF-determining transition state (TDTS) to pinpoint the energetic bottleneck of the catalytic cycle. osti.gov

Mechanistic Studies of Functional Group Interconversions on 4-Cyclopropylquinolin-6-amine

Functional group interconversions (FGIs) are essential reactions in organic synthesis that transform one functional group into another, enabling the fine-tuning of a molecule's properties. numberanalytics.com For this compound, the primary amino group at the C-6 position is a versatile handle for a wide range of transformations.

Mechanistic studies of these FGIs focus on understanding the sequence of bond-making and bond-breaking events. Common interconversions for a primary amine include acylation to form amides, or reactions with isocyanates or chloroformates to yield ureas and carbamates, respectively. The mechanism for N-acylation, for instance, typically involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). organic-chemistry.org

Conversely, the introduction of the amine group itself onto a pre-functionalized quinoline ring is a key synthetic step. The Curtius rearrangement provides a classic and reliable method for converting a carboxylic acid into a primary amine. nih.gov This reaction proceeds through a well-defined mechanistic pathway involving an acyl azide (B81097) intermediate, which rearranges upon heating to form an isocyanate. The isocyanate is then hydrolyzed to yield the primary amine, with the key advantage that the rearrangement often proceeds with retention of configuration. nih.gov

Table 2: Common Functional Group Interconversions for the C6-Amine and Their Mechanisms

TransformationReagent(s)Key IntermediateMechanistic Pathway
Amine to AmideAcyl Chloride (R-COCl)Tetrahedral IntermediateNucleophilic addition of the amine to the carbonyl carbon, followed by elimination of HCl.
Amine to Urea (B33335)Isocyanate (R-NCO)-Nucleophilic attack of the amine nitrogen on the central carbon of the isocyanate.
Amine to Carbamate (B1207046)Chloroformate (R-OCOCl)Tetrahedral IntermediateNucleophilic substitution at the carbonyl carbon of the chloroformate.
Carboxylic Acid to Amine (Introduction)DPPA, heat; then H₂OAcyl Azide, IsocyanateCurtius Rearrangement: The acyl azide rearranges to an isocyanate, which is then hydrolyzed. nih.gov

Kinetic Isotope Effects and Reaction Pathway Determination

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step (RDS) of a reaction. libretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org The most common application in organic chemistry involves substituting hydrogen (¹H) with deuterium (B1214612) (²H).

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the RDS. For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) indicates that this bond-breaking event is part of the rate-limiting step. princeton.edu A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking but whose environment changes during the RDS. These effects are smaller but can still provide valuable information about the transition state structure. wikipedia.org

In the synthesis of this compound, KIE studies could be used to investigate various steps. For example, in a C-H activation/annulation pathway to form the quinoline ring, deuterating the specific C-H bond targeted for activation would reveal if its cleavage is rate-determining. A large kH/kD value would support a mechanism where C-H activation is the energetic bottleneck. snnu.edu.cn This technique allows chemists to distinguish between plausible reaction pathways and gain a more precise understanding of the mechanism. libretexts.orgmdpi.com

Table 3: Hypothetical Kinetic Isotope Effect Data for a Proposed Quinoline Synthesis

Reaction Step InvestigatedPosition of Isotopic Label (D)Observed KIE (kH/kD)Mechanistic Interpretation
Aromatic C-H ActivationAromatic C-H bond to be functionalized5.2Significant primary KIE suggests C-H bond cleavage is the rate-determining step. princeton.edusnnu.edu.cn
Amine CondensationN-H bond of amine1.1Insignificant KIE suggests N-H bond breaking is not rate-limiting; it likely occurs in a fast proton transfer step.
Cyclopropyl (B3062369) Ring Openingα-carbon of cyclopropyl group1.3Small secondary KIE may indicate a change in hybridization at the α-carbon in the transition state (sp³ to sp²-like). wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR data, a detailed picture of the atomic connectivity and spatial arrangement of 4-Cyclopropylquinolin-6-amine can be constructed.

¹H NMR, ¹³C NMR, and 2D NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the cyclopropyl (B3062369) group, and the amine substituent. The aromatic protons of the quinoline core will likely appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons on the cyclopropyl ring are anticipated to be in the upfield region, generally between 0.5 and 1.5 ppm, a characteristic feature of strained ring systems. The amine protons are expected to show a broad signal, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon environments within the molecule. The quinoline ring carbons are expected to resonate in the aromatic region (110-150 ppm). The carbon attached to the nitrogen of the amine group (C-6) would likely be found in the range of 140-150 ppm. The carbon at the point of cyclopropyl substitution (C-4) will also be in the aromatic region but its exact shift will be influenced by the substituent. The carbons of the cyclopropyl group will appear in the upfield region, typically between 5 and 20 ppm.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the quinoline and cyclopropyl moieties. An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon resonances. Further insights into long-range couplings can be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which would show correlations between protons and carbons separated by two or three bonds, confirming the substitution pattern of the quinoline ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.5 - 8.7148 - 152
H37.0 - 7.2120 - 124
H57.8 - 8.0128 - 132
H77.3 - 7.5122 - 126
H87.6 - 7.8125 - 129
NH₂4.0 - 5.0 (broad)-
Cyclopropyl-CH1.5 - 2.0 (m)15 - 20
Cyclopropyl-CH₂0.8 - 1.2 (m)8 - 12
C4-145 - 149
C6-142 - 146
C8a-147 - 151
C4a-121 - 125

Note: These are predicted chemical shift ranges and may vary based on the solvent and experimental conditions.

Advanced NMR Methods for Stereochemical Assignment

For molecules with stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to determine the relative stereochemistry. While this compound itself does not possess stereocenters, these techniques would be crucial for derivatives that do. These experiments detect through-space interactions between protons that are close to each other, providing information about the three-dimensional arrangement of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds. The N-H stretching vibrations of the primary amine group are anticipated to appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring will likely be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopropyl group should appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the quinoline system are expected to give strong signals in the Raman spectrum. The symmetric vibrations of the cyclopropyl ring may also be more prominent in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (amine)3300 - 3500 (m, two bands)Weak
Aromatic C-H Stretch3000 - 3100 (m)Strong
Aliphatic C-H Stretch2850 - 3000 (m)Strong
C=C/C=N Stretch (quinoline)1500 - 1650 (s)Strong
N-H Bend (amine)1580 - 1650 (m)Medium
C-N Stretch (aromatic amine)1250 - 1350 (s)Medium

Note: s = strong, m = medium. The actual frequencies and intensities can be influenced by intermolecular interactions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the identity of a newly synthesized compound. The exact mass can be used to calculate the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, fragmentation is likely to occur at the cyclopropyl and amine substituents, as well as cleavage of the quinoline ring system. Common fragmentation pathways for quinoline derivatives often involve the loss of small neutral molecules. The presence of the cyclopropyl group may lead to characteristic losses of C₃H₅ or C₃H₆ fragments. The fragmentation of the amine group could involve the loss of NH₂ or NH₃.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

FragmentProposed StructurePlausible m/z
[M]+•This compound184
[M-H]+Loss of a hydrogen radical183
[M-NH₂]+Loss of amino radical168
[M-C₃H₅]+Loss of cyclopropyl radical143
Quinoline coreC₉H₇N⁺129

Note: The m/z values are for the most abundant isotopes. The actual fragmentation pattern will depend on the ionization method and collision energy.

UV-Visible and Fluorescence Spectroscopy for Electronic Properties and Photophysical Characteristics

The electronic absorption and emission properties of this compound are critical to understanding its behavior in various light-involved processes. Spectroscopic analysis of related 6-amino-substituted quinoline derivatives provides a framework for interpreting the potential photophysical characteristics of the target compound.

UV-Visible absorption spectroscopy reveals the electronic transitions within the molecule. For quinoline derivatives, the absorption spectra are typically characterized by distinct bands corresponding to π-π* transitions within the aromatic quinoline ring system. The position and intensity of these absorption maxima are sensitive to the nature and position of substituents on the quinoline core. The introduction of an amino group at the 6-position and a cyclopropyl group at the 4-position is expected to modulate the electronic distribution and, consequently, the absorption profile of the molecule.

Fluorescence spectroscopy provides insights into the de-excitation pathways of the electronically excited molecule. Following absorption of light, the molecule can relax to the ground state by emitting a photon. The wavelength of this emitted light (fluorescence) is typically longer than the absorbed light, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process. The photophysical properties, including absorption and fluorescence maxima, Stokes shift, and quantum yield, are crucial for evaluating the potential of novel quinoline derivatives as fluorescent probes.

A detailed study of various novel quinoline derivatives has highlighted the strong dependence of their antioxidant and photophysical properties on their structural features. nih.gov While specific experimental data for this compound is not available in the cited literature, the general principles of how substituents influence the electronic and photophysical properties of the quinoline scaffold are well-established.

Table 1: Hypothetical Photophysical Data for this compound

Parameter Value
Absorption Maximum (λabs) Not Available
Molar Absorptivity (ε) Not Available
Emission Maximum (λem) Not Available
Stokes Shift (Δλ) Not Available

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of a molecule is fundamental to understanding its physical and chemical properties. For quinoline derivatives, X-ray diffraction studies have been instrumental in confirming molecular structures and understanding how different substituents influence the crystal packing through various non-covalent interactions, such as hydrogen bonding and π-π stacking. For instance, the crystal structure of a novel quinoline dicarbamic acid derivative was determined to belong to the monoclinic system with the P21/c space group, with the structure being stabilized by C-H…O hydrogen bonds and van der Waals interactions. chemmethod.com

While a specific crystal structure for this compound has not been reported in the available literature, a hypothetical crystallographic analysis would involve growing single crystals of the compound and subjecting them to X-ray diffraction. The resulting diffraction pattern would be used to solve the crystal structure, providing key parameters as outlined in the table below.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available

Computational and Theoretical Studies of 4 Cyclopropylquinolin 6 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, enabling the investigation of the electronic structure of many-body systems like atoms and molecules. wikipedia.orgnih.gov By focusing on the electron density, DFT provides a framework to calculate various molecular properties. wikipedia.org Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used for optimizing molecular geometries and calculating vibrational frequencies. scirp.orgresearchgate.net These calculations are foundational for understanding the molecule's stability and reactivity. The accuracy of DFT is highly dependent on the choice of functionals and basis sets. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra. scirp.orgekb.eg This method calculates the vertical excitation energies and oscillator strengths, which correspond to the peaks in an absorption spectrum. bohrium.com For similar heterocyclic compounds, TD-DFT calculations, often performed at levels like B3LYP/6-311++G(d,p), have been used to determine absorption properties in the UV-visible range. scirp.org The resulting spectra can be visualized using specialized software. scirp.org Theoretical absorption spectra generated via TD-DFT can show good concordance with experimental data. researchgate.net For instance, in related systems, the calculated absorption peaks have been found to be in fair agreement with experimental values. researchgate.net The choice of solvent can also be incorporated into these models to simulate more realistic conditions. chalcogen.ro

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. ajchem-a.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netwuxibiology.com A larger gap suggests higher stability and lower reactivity. wuxibiology.com DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals. researchgate.netresearchgate.net This analysis helps in understanding intramolecular charge transfer and the electronic transitions that occur upon excitation. ekb.eg

Below is a table summarizing typical data obtained from HOMO-LUMO analysis for organic molecules.

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.0 to -3.5
Energy Gap (ΔE) ELUMO - EHOMO2.5 to 4.0

Note: These are representative values for organic molecules and can vary based on the specific structure and computational method.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Solvent Effects

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study its dynamic behavior. nih.govresearchgate.net

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. nih.govmdpi.com This allows for the exploration of conformational changes and the influence of the solvent environment on the molecule's structure and properties. nih.gov All-atom MD simulations can shed light on the detailed mechanisms of molecular interactions. nih.gov

Monte Carlo (MC) simulations use statistical methods to sample the conformational space of a molecule. researchgate.netnih.gov By generating random changes in the molecule's coordinates and accepting or rejecting them based on the resulting energy change, MC simulations can identify low-energy conformations and analyze the thermodynamic properties of the system. jandr.orgresearchgate.net These simulations are particularly useful for studying complex systems and processes like protein folding or substrate binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netmdpi.commdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors and an observed activity or property. mdpi.com

The process involves several key steps:

Data Set Selection : A collection of compounds with known activities or properties is assembled. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound. mdpi.com

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build the predictive model. researchgate.netresearchgate.net

Validation : The model's predictive power is assessed using internal and external validation techniques. nih.gov

For amine-containing compounds, QSAR and QSPR models have been developed to predict various properties, including hazardous physicochemical properties. aidic.it For example, 3D-QSAR models have been successfully applied to understand the structure-activity relationships of 6-arylquinazolin-4-amines as kinase inhibitors. nih.gov

The following table illustrates the types of descriptors often used in QSAR/QSPR studies.

Descriptor TypeExamples
Topological Connectivity indices, Shape indices
Electronic Partial charges, Dipole moment, HOMO/LUMO energies
Geometrical Molecular surface area, Molecular volume
Physicochemical LogP, pKa

Prediction of Physicochemical Properties (e.g., pKa, Lipophilicity) for Research Optimization

Computational methods are increasingly used to predict key physicochemical properties like pKa (acid dissociation constant) and lipophilicity (logP), which are crucial for drug development and research optimization. nih.govorganicchemistrydata.org

pKa Prediction : The pKa of a molecule influences its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. Computational models for pKa prediction range from simple empirical methods to more sophisticated quantum mechanical calculations. srce.hrpeerj.com Methods based on DFT and semi-empirical approaches like PM6 have been developed to estimate the pKa of amines, though their accuracy can vary. srce.hrpeerj.comresearchgate.net

Lipophilicity (logP) Prediction : Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Numerous computational methods exist for predicting logP, from atom-based contribution methods to more advanced machine learning models using graph neural networks. mdpi.comarxiv.org These models use molecular structures to estimate how a compound will partition between an oily and an aqueous phase. nih.gov

Reaction Pathway and Transition State Calculations

The analysis of reaction pathways through computational methods involves identifying all relevant intermediates and the transition states that connect them. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, and its calculation is fundamental to determining the activation energy of a chemical step. chemrxiv.org Lower activation energies correspond to faster reaction rates. peerj.com

While specific computational studies for the synthesis of 4-cyclopropylquinolin-6-amine are not extensively documented in public literature, a plausible and analogous pathway can be derived from established research on quinoline (B57606) synthesis involving cyclopropyl (B3062369) precursors. One such prominent route is a homologation of the Fischer indole (B1671886) synthesis, which utilizes an N-aryl-N′-cyclopropyl hydrazine (B178648) to construct the quinoline core. nih.gov This Brønsted acid-promoted synthesis proceeds through a homo-diaza-Cope rearrangement. nih.gov Computational analysis of this pathway provides a clear framework for understanding how the cyclopropyl moiety participates in the formation of the quinoline ring system.

The proposed mechanism, which can be computationally modeled, involves several key steps. nih.gov It begins with the acid-catalyzed generation of a protonated hydrazine salt, which then undergoes the critical rearrangement to form an iminium ion. nih.gov Subsequent tautomerization, cyclization, and aromatization complete the synthesis. nih.gov DFT calculations are employed to model each step, identifying the lowest energy pathways and the structure of each transition state. frontiersin.org

Detailed Research Findings:

Computational investigations into related quinoline syntheses reveal a multi-step process, with each step having a distinct energy profile. The key steps and intermediates for a representative synthesis are outlined below.

Table 1: Key Intermediates in a Proposed Quinoline Synthesis from a Cyclopropyl Precursor

Intermediate Description Role in Pathway
A Protonated N-aryl-N′-cyclopropyl hydrazine salt The initial reactive species formed upon acid catalysis. nih.gov
B Iminium ion Formed via a pseudo-sigmatropic rearrangement (homo-diaza-Cope). nih.gov
C Iminopropyl aniline (B41778) intermediate Generated after tautomerization and rearomatization of the iminium ion. nih.gov
D Piperidine (B6355638) derivative Results from the intramolecular cyclization of intermediate C. nih.gov
E Dihydroquinoline derivative Formed after the elimination of ammonia (B1221849) from the piperidine intermediate. nih.gov

| Final Product | Quinoline derivative | The aromatic final product, achieved after oxidation of intermediate E. nih.gov |

Transition state calculations provide quantitative data on the energy barriers separating these intermediates. For cyclization reactions, the geometry of the transition state is of particular interest. Six-membered transition states are common and often adopt a chair-like conformation, which is generally favored over a higher-energy boat-like structure. e-bookshelf.de The bond lengths in a calculated transition state structure are typically intermediate between those of the reactant and the product. For example, in the transition state for a Claisen rearrangement, which is also a researchgate.netresearchgate.net-sigmatropic rearrangement, the partially formed C1–C6 bond length was calculated to be 2.26 Å, while the partially broken C4–O bond was 1.92 Å. e-bookshelf.de Similarly, in the formation of a carbinolamine from an amine and a carbonyl, the transition state features N–C and N–H distances that are elongated compared to their final bond lengths. peerj.com

Table 2: Illustrative Data from Reaction Pathway and Transition State Calculations

Reaction Step Transition State (TS) Description of Transformation Typical Calculated Parameters
Rearrangement TS1 Homo-diaza-Cope rearrangement of the protonated hydrazine (A) to the iminium ion (B). nih.gov Activation Energy (ΔG‡): The energy barrier for the key ring-opening and rearrangement step.
Cyclization TS2 Intramolecular attack of the aniline ring onto the imine moiety to form the piperidine ring (D). nih.gov Transition State Geometry: Often a six-membered chair-like structure to minimize steric strain. e-bookshelf.de

Computational studies are instrumental in validating such proposed mechanisms. By comparing the calculated activation energies for different potential pathways, the most energetically favorable route can be identified. frontiersin.org This predictive power allows for the rational design of catalysts and reaction conditions to optimize the synthesis of complex molecules like this compound.

Research on Molecular Interactions and Biochemical Mechanisms

Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) StudiesStructure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.mdpi.comnih.govresearchgate.netFor the quinoline (B57606) class of compounds, SAR studies have been conducted on various derivatives to optimize their activity.nih.govresearchgate.netHowever, specific SAR or STR analyses detailing how the cyclopropyl (B3062369) group at the 4-position and the amine group at the 6-position of the quinoline ring contribute to the biological activity of this specific molecule are absent from the literature.

Correlation of Structural Modifications with Biochemical Activity

The biochemical activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies on related quinolone antibacterials and quinoline-based kinase inhibitors have established several key principles that are likely relevant to 4-Cyclopropylquinolin-6-amine.

For the quinolone class of antibacterials, which target bacterial DNA gyrase and topoisomerase IV, specific substitutions are crucial for activity. For instance, the cyclopropyl group at the N-1 position, as seen in this compound, is a well-known feature of potent fluoroquinolones like Ciprofloxacin. This group is believed to enhance the inhibitory activity against target enzymes. The amine group at the C-6 position is less common in typical fluoroquinolones, which often feature a fluorine atom at this position; this fluorine is generally considered critical for strong antibacterial activity.

In a class of 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, modifications at the C-7 position have been shown to significantly modulate antibacterial potency. nih.gov Although these compounds differ from this compound (notably by the presence of a carboxylic acid at C-3 and fluorine atoms at C-6 and C-8), the SAR data highlights the sensitivity of the quinoline scaffold to substituent changes. For example, the introduction of various piperazinyl and pyrrolidinyl derivatives at the C-7 position leads to a wide range of potencies against different bacterial strains.

The following table presents SAR data for a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid derivatives, which share the N-1 cyclopropyl feature with the subject compound but differ in other key substitutions. This data illustrates how modifications to a quinoline core can impact biological activity against Mycobacterium tuberculosis H37Rv.

Compound IDModification (at piperazinyl group)MIC (μM) vs. M. tuberculosis H37Rv nih.gov
Derivative 1-H14.64
Derivative 2-CH₃14.04
Derivative 3-C₂H₅13.50
Derivative 4-(CH₂)₂OH7.32
Derivative 5-C₆H₅27.22

This table is representative of SAR studies on quinoline derivatives and is based on compounds structurally related to, but distinct from, this compound. nih.gov

Applications in Scientific Research and Advanced Technologies

Medicinal Chemistry Research

The unique structural features of 4-Cyclopropylquinolin-6-amine make it a valuable building block in medicinal chemistry. The 4-aminoquinoline (B48711) core is famously associated with antimalarial drugs like chloroquine, but its versatility extends to a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases. frontiersin.orgwikipedia.orgnih.gov Researchers leverage this scaffold to develop novel therapeutic agents and sophisticated tools for biological investigation.

In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov The 4-aminoquinoline framework is a frequent starting point for such optimization campaigns. rsc.orgjocpr.com The structure-activity relationship (SAR) of aminoquinolines is a well-studied area, where systematic modifications are made to the core structure to understand their impact on biological activity. nih.govpolicycommons.netacs.org

Key optimization strategies for quinoline-based compounds include:

Substitution on the Quinoline (B57606) Ring: The position and nature of substituents are critical. For instance, in many antimalarial 4-aminoquinolines, an electron-withdrawing group like a halogen at the 7-position is crucial for activity. nih.govyoutube.com The placement of the cyclopropyl (B3062369) group at the 4-position and the amine at the 6-position in this compound would be explored for its specific influence on target binding.

Modification of Side Chains: The amine group at the 6-position serves as an attachment point for various side chains, which can be tailored to enhance interactions with a specific biological target or improve properties like solubility.

Introduction of Conformationally Restricted Groups: The cyclopropyl group is a prime example of a substituent used to introduce conformational rigidity. This can lock the molecule into a specific shape that is optimal for binding to a target enzyme or receptor, such as a protein kinase. nih.gov The kinase inhibitor scaffold 3H-pyrazolo[4,3-f]quinoline, for example, has been shown to potently inhibit multiple kinases with nanomolar efficacy. purdue.edu

The goal of these strategies is to transform an initial hit into a drug candidate with an improved therapeutic profile. The table below shows examples of how modifications to the quinoline scaffold affect inhibitory activity against various cancer cell lines, illustrating the principles of lead optimization.

CompoundTarget Cell LineIC50 (µM)Citation
Quinoline-Chalcone Hybrid 12eMGC-803 (Gastric Cancer)1.38 mdpi.com
Quinoline-Chalcone Hybrid 12eHCT-116 (Colon Cancer)5.34 mdpi.com
Quinoline-Chalcone Hybrid 12eMCF-7 (Breast Cancer)5.21 mdpi.com
4-Aniline Quinoline 38PI3K (Enzyme)0.72 nih.gov
4-Aniline Quinoline 38mTOR (Enzyme)2.62 nih.gov
4-Aniline Quinoline 38MCF-7 (Breast Cancer)Comparable to control nih.gov

Beyond direct therapeutic applications, the quinoline scaffold is highly valuable for creating molecular probes. These are specialized molecules used to detect, visualize, and study biological molecules and processes in real-time. bohrium.com The inherent fluorescence of the quinoline ring system is a key feature that is exploited in the design of these tools. nih.govcrimsonpublishers.com

By attaching specific recognition moieties to the this compound core, researchers can design probes for various targets:

Fluorescent Ion Sensors: The nitrogen atoms in the quinoline ring and the exocyclic amine can act as chelating sites for metal ions. This binding event often alters the electronic structure of the molecule, leading to a detectable change in fluorescence (either enhancement or quenching). Quinoline-based probes have been successfully developed for detecting biologically important ions like Zn²⁺, Cu²⁺, and Fe³⁺. mdpi.comacs.orgacs.orgnanobioletters.com

Probes for Reactive Species: Derivatives can be designed to react with specific small molecules in the cell, such as nitric oxide (NO), a critical signaling molecule. bohrium.com This reaction can convert a non-fluorescent probe into a highly fluorescent product, allowing for the sensitive detection of the target molecule in living cells and tissues. bohrium.com

The synthesis of these probes often involves straightforward chemical modifications of the core quinoline structure, making it a highly tunable and versatile platform for developing new research tools. nih.gov

Chemical biology uses small molecules as tools to perturb and study biological pathways directly in living systems. Molecular probes derived from scaffolds like this compound are central to this field. By enabling the visualization of specific ions, molecules, or enzyme activities, these probes help researchers understand complex cellular processes and disease mechanisms. crimsonpublishers.com

For example, a quinoline-based probe that selectively binds to the enzyme c-Met, an important receptor tyrosine kinase, can be used to track the location and activity of this protein within a cell. nih.gov This information is crucial for understanding the role of c-Met in cancer progression and for validating it as a drug target. Similarly, probes that light up in the presence of specific kinase activity can help map out the signaling cascades that control cell growth, division, and death. purdue.edunih.gov These insights are fundamental to identifying new therapeutic intervention points and designing more effective drugs.

Materials Science Research

The electronic and photophysical properties of the quinoline nucleus also make it an attractive component for the development of advanced materials. Its aromatic, electron-deficient nature, combined with the potential for extensive functionalization, allows for its incorporation into polymers and other materials with unique optical and electronic characteristics.

The field of organic electronics relies on carbon-based molecules and polymers to create devices like LEDs, solar cells, and transistors. The properties of these materials are dictated by their molecular structure. rsc.org Quinoline derivatives are investigated for these applications due to their defined electronic properties and structural rigidity.

The this compound scaffold could be incorporated into functional polymers in several ways:

As a Monomer: The amine group can be used as a handle to polymerize the molecule, creating polymers where the quinoline unit is part of the main chain.

As a Pendant Group: The quinoline derivative can be attached as a side chain to an existing polymer backbone.

The incorporation of cyclopropane groups into a polymer backbone has been shown to alter properties such as the glass transition temperature and thermal stability. researchgate.net Polymers containing the this compound unit could exhibit interesting thermoresponsive or photoluminescent properties, making them candidates for applications in smart materials or organic light-emitting diodes (OLEDs). researchgate.net

Building on the principles used to design molecular probes for biology, quinoline derivatives are also developed as chemosensors for analytical chemistry and environmental monitoring. nih.gov These sensors can provide a rapid, often visual, signal in the presence of a specific analyte.

The design of quinoline-based sensors relies on the interaction between the analyte and the quinoline molecule, which modulates its fluorescence or color. The nitrogen atoms of the this compound core are excellent coordination sites for metal ions. The binding of a metal can restrict intramolecular rotation or alter charge transfer pathways, resulting in a significant enhancement of fluorescence emission. acs.org This "turn-on" response is highly desirable for sensing applications as it provides a clear signal against a low-noise background. The table below lists the performance of several quinoline-based fluorescent sensors for different metal ions.

SensorAnalyteDetection LimitResponse MechanismCitation
TQAFe³⁺0.168 µMFluorescence Quenching mdpi.com
HMQPZn²⁺Not specifiedRatiometric Fluorescence acs.org
Sensor 10Zn²⁺3.5 x 10⁻⁸ MFluorescence Enhancement nanobioletters.com
Sensor 11Zn²⁺Not specifiedFluorescence Enhancement nanobioletters.com
Sensor 16Zn²⁺89.3 nMFluorescence Enhancement nanobioletters.com
Sensor 18Zn²⁺0.66 µMColorimetric Change nanobioletters.com

Catalysis Research

There is no available research in peer-reviewed journals or patents describing the use of this compound in catalysis.

Ligand Design for Organometallic Catalysis

No studies have been published that investigate or report the use of this compound as a ligand in organometallic catalysis. Consequently, there is no data on its synthesis for such purposes, its coordination chemistry with various metals, or its performance in any catalytic transformations.

Agrochemical Research (e.g., Herbicide/Pesticide Development at a Molecular Level)

No patents or research articles are available that link this compound to agrochemical research or development. There is no evidence to suggest it has been investigated as a potential herbicide or pesticide at a molecular level.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of functionalized quinolines has evolved significantly from classical methods, which often require harsh conditions and result in low yields. researchgate.netcdnsciencepub.com Future research will likely focus on adopting modern, more efficient synthetic strategies for 4-Cyclopropylquinolin-6-amine.

Key Research Thrusts:

Transition-Metal Catalysis: The use of catalysts based on palladium, copper, rhodium, and cobalt has revolutionized the synthesis of quinoline (B57606) derivatives through C-H bond activation and cross-coupling reactions. mdpi.comrsc.org Future work could develop a catalytic system that allows for the direct and selective introduction of the cyclopropyl (B3062369) group at the C-4 position of a pre-functionalized 6-aminoquinoline (B144246) skeleton, or vice-versa.

Multicomponent Reactions (MCRs): MCRs, which allow the formation of complex molecules like quinolines in a single step from multiple starting materials, offer high atom economy and efficiency. nih.gov Designing an MCR protocol for this compound could drastically reduce synthesis time and resource consumption.

Green Chemistry Approaches: The application of techniques like ultrasound irradiation or microwave-assisted synthesis can lead to higher yields, shorter reaction times, and milder conditions compared to conventional heating. nih.govrsc.org Exploring these green methods, potentially in combination with environmentally benign solvents, represents a significant area of future research. ijpsjournal.com

Chemoenzymatic Synthesis: For generating chiral building blocks, chemoenzymatic strategies that use engineered enzymes can offer high stereoselectivity in the construction of functionalized cyclopropanes. nih.gov This could be vital if chiral variants of the cyclopropyl moiety are explored.

Synthetic StrategyPotential AdvantagesKey Challenges
Transition-Metal Catalysis High selectivity, broad functional group tolerance.Catalyst cost, removal of metal residues, harsh conditions. mdpi.comnih.gov
Multicomponent Reactions High atom economy, operational simplicity, rapid library generation. nih.govFinding suitable reaction conditions and starting materials.
Green Chemistry Methods Reduced energy consumption, shorter reaction times, higher yields. rsc.orgScalability, specialized equipment requirements.
Chemoenzymatic Synthesis High enantioselectivity for chiral derivatives. nih.govEnzyme stability, substrate scope limitations.

Advanced Computational Approaches for Predictive Modeling of this compound Behavior

In silico methods are indispensable in modern chemical research for predicting molecular properties and guiding experimental work. For this compound, computational modeling can accelerate the discovery of its potential applications and help preemptively address liabilities.

Future computational studies should focus on:

Target Identification and Binding Pose Prediction: Using molecular docking and molecular dynamics (MD) simulations to screen this compound against libraries of biological targets (e.g., kinases, G-protein-coupled receptors, DNA). This can help identify potential mechanisms of action and guide the design of more potent analogs.

ADMET Profiling: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This is crucial for evaluating the compound's drug-likeness and identifying potential metabolic soft spots, such as the cyclopropylamine moiety which can sometimes undergo bioactivation. hyphadiscovery.com

Structure-Activity Relationship (SAR) Studies: Computational methods can rationalize the influence of substituents on the quinoline ring and the cyclopropyl group on biological activity, helping to build robust SAR models for future optimization. rsc.org

Exploration of Undiscovered Biochemical Targets and Mechanisms

The quinoline scaffold is a well-known pharmacophore present in numerous approved drugs with diverse biological activities, including anticancer, antimalarial, and antibacterial properties. rsc.orgresearchgate.netwikipedia.org The addition of a cyclopropyl group can enhance metabolic stability, potency, and permeability, making this compound a promising candidate for biological screening. acs.orgresearchgate.net

Future research should involve:

Broad-Based Phenotypic Screening: Testing the compound across a wide range of cell lines (e.g., cancer, bacterial, fungal) to identify novel areas of biological activity.

Target-Based Screening: Evaluating the compound's activity against specific enzyme families where quinolines have previously shown promise, such as protein kinases or topoisomerases.

Mechanism of Action Studies: For any identified biological activity, subsequent studies using techniques like chemical proteomics, transcriptomics, or cellular thermal shift assays (CETSA) will be essential to elucidate the specific molecular target and mechanism of action.

Innovative Applications in Emerging Fields of Materials Science and Chemical Technology

Beyond medicine, quinoline derivatives are valuable in materials science due to their unique electronic and photophysical properties. researchgate.netresearchgate.net They have found applications as catalysts, dyes, and components in electronic devices. wikipedia.org The rigid, strained cyclopropyl group can further modulate these properties.

Potential innovative applications to be explored include:

Organic Electronics: Investigating the utility of this compound as a building block for organic light-emitting diodes (OLEDs), photovoltaic cells, or organic field-effect transistors (OFETs). researchgate.net Its electron-rich nature and rigid structure could contribute to favorable charge-transport properties.

Sensors and Probes: The quinoline nucleus is known to exhibit fluorescence. Research could focus on whether this compound or its derivatives can act as fluorescent chemosensors for detecting specific metal ions or environmentally relevant analytes.

Specialized Dyes: The chromophoric quinoline system could be modified to create specialized dyes with unique absorption and emission spectra for applications in imaging or industrial coloration.

Challenges in Scaling Up Synthesis for Research Quantities

Transitioning a synthetic route from a laboratory-scale procedure to one that can produce gram or kilogram quantities for extensive research presents significant challenges.

Reaction Conditions: Many classical quinoline syntheses, such as the Skraup reaction, are highly exothermic and use hazardous reagents, making them difficult and dangerous to scale. cdnsciencepub.comsciencemadness.org Even modern catalytic methods may require stringent inert atmospheres or high pressures that are complex to manage on a larger scale.

Purification: The separation of the desired product from starting materials, byproducts, and potential regioisomers becomes exponentially more difficult at a larger scale. The development of robust crystallization or chromatographic purification methods is critical.

Cost and Availability of Starting Materials: The cost and commercial availability of specialized starting materials required for the synthesis can become prohibitive at scale, necessitating the development of more economical synthetic routes.

Catalyst Efficiency: For catalytic reactions, ensuring catalyst stability, minimizing catalyst loading, and developing effective methods for its removal from the final product are key scale-up considerations that impact cost and product purity. mdpi.com

Strategies for Improving Research Compound Properties (e.g., Stability, Solubility for in vitro assays)

For effective biological evaluation, a research compound must possess adequate stability and solubility in aqueous media used for in vitro assays.

Future strategies to optimize these properties for this compound could include:

Improving Aqueous Solubility:

Structural Modification: Introducing polar or ionizable groups, such as flexible alkylamino side chains, onto the quinoline scaffold has been shown to enhance water solubility. nih.gov

pH Adjustment: As a basic compound, the solubility of this compound is expected to be pH-dependent, increasing at lower pH values. nih.gov Determining the precise pH-solubility profile is essential for designing appropriate assay buffers.

Formulation Approaches: Employing techniques such as creating solid dispersions with hydrophilic polymers or forming inclusion complexes with cyclodextrins can significantly enhance the apparent solubility and dissolution rate. wisdomlib.org

Enhancing Stability:

Metabolic Stability: The cyclopropyl group is often incorporated into molecules to increase metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comacs.org However, the cyclopropylamine motif can be a liability. hyphadiscovery.com Future work may involve synthesizing analogs with subtle modifications (e.g., methylation near the amine) to block potential sites of metabolism while preserving desired activity.

Chemical Stability: Assessing the compound's stability under various conditions (pH, light, temperature) is crucial to ensure its integrity during storage and experimentation.

Property to ImproveStrategyExample/Rationale
Solubility Structural ModificationAdd a flexible alkylamino side chain to increase polarity. nih.gov
Solubility pH AdjustmentFormulate in acidic buffers to protonate the amine/quinoline nitrogens. nih.gov
Solubility FormulationCreate an inclusion complex with hydroxypropyl-β-cyclodextrin. wisdomlib.org
Stability Block Metabolic SitesIntroduce steric hindrance near the 6-amine group to prevent oxidation.
Stability Conformational RestrictionThe inherent rigidity of the cyclopropyl group can prevent proteolytic hydrolysis in peptide-like analogs. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.